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Compound of Interest

Compound Name: Longifolin

Cat. No.: B1675065

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological
activities of various longifolene derivatives with potential applications as bactericidal and
pesticidal agents. Detailed experimental protocols, quantitative activity data, and workflow
visualizations are presented to facilitate further research and development in this area.

Bactericidal and Insecticidal Longifolene
Derivatives

A novel longifolene derivative, 2,2,8,8-tetramethyl-4-azatricyclo[5.4.0.1]dodec-6-ene, has been
synthesized and reported to exhibit both bactericidal and insecticidal properties.[1]

Biological Activity

This derivative has demonstrated inhibitory effects against a range of Gram-positive and Gram-
negative bacteria, including Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli,
Proteus vulgaris, and Pseudomonas aeruginosa.[1] Furthermore, it has shown significant
insecticidal activity against agricultural pests such as aphids and rice planthoppers.[1]

Note: Specific quantitative data, such as Minimum Inhibitory Concentration (MIC) for
bactericidal activity and Lethal Concentration (LC50) for insecticidal activity, are not available in
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the public domain for this specific derivative. The data presented here is qualitative based on
patent literature.

Synthesis of 2,2,8,8-tetramethyl-4-
azatricyclo[5.4.0.1]dodec-6-ene

The synthesis of this derivative involves a two-step process starting from isolongifolene
ketoxime, which undergoes a rearrangement followed by a reduction reaction.[1]
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Caption: Synthesis of the bactericidal and insecticidal longifolene derivative.
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Experimental Protocols

1.3.1. Rearrangement of Isolongifolene Ketoxime to Isolongifolene Lactam

o Materials: Isolongifolene ketoxime, p-toluenesulfonyl chloride, pyridine, dichloromethane
(CH2CI2), hydrochloric acid (HCI), sodium bicarbonate (NaHCO3), anhydrous magnesium
sulfate (MgSO4).

e Procedure:
o Dissolve isolongifolene ketoxime in a mixture of pyridine and dichloromethane.
o Cool the solution in an ice bath and slowly add p-toluenesulfonyl chloride.
o Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

o Wash the reaction mixture sequentially with dilute HCI, saturated NaHCO3 solution, and
brine.

o Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced
pressure to obtain the crude isolongifolene lactam.

o Purify the crude product by column chromatography.

1.3.2. Reduction of Isolongifolene Lactam to 2,2,8,8-tetramethyl-4-azatricyclo[5.4.0.1]dodec-6-
ene

o Materials: Isolongifolene lactam, lithium aluminum hydride (LiAIH4), anhydrous
tetrahydrofuran (THF), sodium sulfate decahydrate, ethyl acetate.

e Procedure:
o In a flame-dried flask under an inert atmosphere, suspend LiAIH4 in anhydrous THF.

o Add a solution of isolongifolene lactam in anhydrous THF dropwise to the LiAIH4
suspension. The molar ratio of isolongifolene lactam to reducing agent is 1:1.1-1.5.[1]

o Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
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o Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15%
NaOH solution, and water.

o Filter the resulting precipitate and wash with ethyl acetate.

o Dry the combined organic filtrates over anhydrous Na2S04, filter, and concentrate in
vacuo to yield the final product.[1]

Antifungal Longifolene Derivatives

A series of novel longifolene-derived diacylhydrazine compounds have been synthesized and
evaluated for their in vitro antifungal activity against a panel of eight plant pathogens.[2][3]

Quantitative Antifungal Activity

The antifungal activities of the synthesized compounds were evaluated by the agar dilution
method at a concentration of 50 mg/L.[2] The results for the most active compounds are
summarized in the table below.

Inhibition Inhibition Inhibition Inhibition
Rate (%) Rate (%) Rate (%) Rate (%)

Compound R-group . . . .
against P. against C. against A. against G.
piricola orbiculare solani zeae

5a o-l1 Ph 97.5 80.5 72.1 67.1

5s o-Cl Ph 97.5

5j 0-NO2 Ph 87.1

5d p-OCH3 Ph 80.8

59 p-F Ph 80.8

Chlorothalonil
92.9 75.0 45.0 58.3

(Control)

Data sourced
from ACS
Omega,
2021.[2][3]
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Synthesis of Longifolene-Derived Diacylhydrazines

The synthetic route involves the isomerization and aromatization of longifolene, followed by
oxidation, Baeyer-Villager rearrangement, and finally hydrazinolysis with substituted
acylhydrazines.[2][3][4]
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Synthesis Workflow
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Caption: Synthesis of antifungal longifolene-derived diacylhydrazines.
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Experimental Protocols

2.3.1. General Procedure for the Synthesis of Diacylhydrazine Derivatives (5a-5v)

e Materials: 7-isopropyl-5,5-dimethyl-4,5-dihydrobenzo[b]oxepin-2(3H)-one (the oxepinone
derivative), various substituted acylhydrazines, ethanol (EtOH).

e Procedure:

o A mixture of the oxepinone derivative (1.0 mmol) and a substituted acylhydrazine (1.2
mmol) in ethanol (20 mL) is stirred at reflux for a specified time (typically 4-8 hours).[4]

o After completion of the reaction (monitored by TLC), the mixture is cooled to room
temperature.

o The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to
afford the target diacylhydrazine compounds.[4]

2.3.2. In Vitro Antifungal Activity Assay (Agar Dilution Method)

o Materials: Potato dextrose agar (PDA), stock solutions of test compounds in DMSO, fungal

strains.
e Procedure:
o The test compounds are dissolved in DMSO to prepare stock solutions.

o The stock solutions are added to molten PDA to achieve the desired final concentration
(e.g., 50 mg/L).

o The mixture is poured into Petri dishes and allowed to solidify.

o A myecelial disc (e.g., 5 mm diameter) of the test fungus, taken from a fresh culture, is
placed at the center of the agar plate.

o The plates are incubated at a suitable temperature (e.g., 25-28 °C) for a specified period.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8698320/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8698320/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

o The diameter of the fungal colony is measured, and the inhibition rate is calculated using
the formula: Inhibition rate (%) = [(C - T) / C] x 100 where C is the colony diameter of the
control, and T is the colony diameter of the treated sample.[2]

Herbicidal Longifolene Derivatives

Novel longifolene-derived primary amine carboxylates and phenoxyacetates have been
synthesized and demonstrated potent herbicidal activity against various weeds.[5][6][7]

Quantitative Herbicidal Activity

The herbicidal activity of these derivatives was evaluated against the root and shoot growth of

Lolium multiflorum Lam. and Brassica campestris.

Table of IC50 Values for Longifolene-Derived Primary Amine Carboxylates

IC50 (mmolIL) - IC50 (mmolIL) -
Compound Target

Root Growth Shoot Growth
51 L. multiflorum ~0.010
51 B. campestris ~0.023

Data sourced from
Journal of Agricultural
and Food Chemistry,
2024.[5][6]

Table of IC50 Values for Longifolene-Derived Phenoxyacetates
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IC50 (mmoliL) - IC50 (mmoliL) -
Compound Target

Root Growth Shoot Growth
6b B. campestris ~0.0002 ~0.0002
6c B. campestris ~0.0002 ~0.0002
6c Rice 0.000085 -

Data sourced from a
2025 RSC Publishing
article.[7][8]

Synthesis of Longifolene-Derived Herbicides

The synthesis of these herbicidal derivatives starts from w-aminomethyl longifolene, which is
then reacted with various carboxylic acids or phenoxyacetic acids.

Synthesis Workflow
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Caption: General synthesis of herbicidal longifolene derivatives.
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Experimental Protocols

3.3.1. General Procedure for the Synthesis of Longifolene-Derived Primary Amine Carboxylates

e Materials: w-aminomethyl longifolene, various carboxylic acids (e.g., dicarboxylic acids),
ethanol or another suitable solvent.

e Procedure:

o

Dissolve w-aminomethyl longifolene in the chosen solvent.

[¢]

Add the respective carboxylic acid to the solution.

o

Stir the reaction mixture at room temperature or with gentle heating until the reaction is
complete.

o

Remove the solvent under reduced pressure.

[e]

The resulting product can be purified by recrystallization or column chromatography if
necessary.

3.3.2. Herbicidal Activity Assay

o Materials: Seeds of test plants (e.g., Lolium multiflorum, Brassica campestris), agar, Petri
dishes, test compounds.

e Procedure:

[¢]

Prepare a series of concentrations of the test compounds.

[¢]

Sterilize the seeds and place them on agar medium containing the respective
concentrations of the test compounds in Petri dishes.

[¢]

Incubate the Petri dishes in a growth chamber under controlled conditions (light,
temperature, humidity).

[¢]

After a set period (e.g., 7-10 days), measure the root and shoot length of the seedlings.
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o Calculate the inhibition rate for each concentration compared to a control group (without
the test compound).

o Determine the IC50 value (the concentration that causes 50% inhibition of growth) by
probit analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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